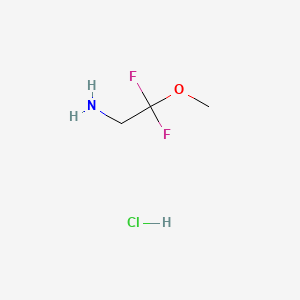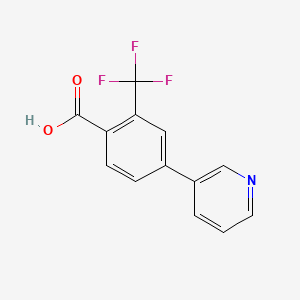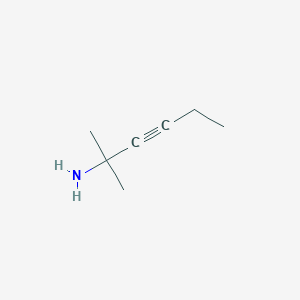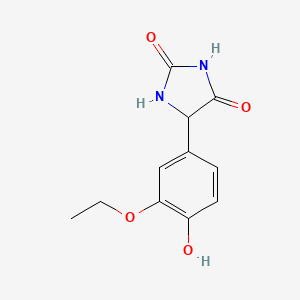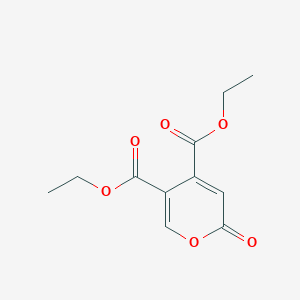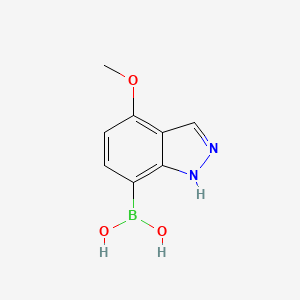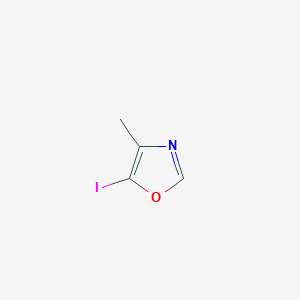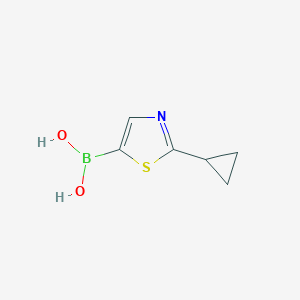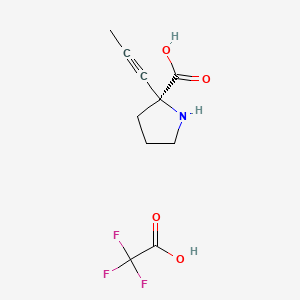
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propynyl group and a carboxylic acid group, along with trifluoroacetic acid as a counterion. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Formation of the Trifluoroacetic Acid Salt: The final step involves the formation of the trifluoroacetic acid salt by reacting the carboxylic acid with trifluoroacetic acid.
Industrial Production Methods
Industrial production of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The propynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts.
作用機序
The mechanism of action of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
類似化合物との比較
Similar Compounds
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid: A similar compound with a different counterion.
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, hydrochloride: A hydrochloride salt of the same compound.
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, sulfate: A sulfate salt of the same compound.
Uniqueness
The trifluoroacetic acid salt of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoroacetic acid counterion, which can influence the compound’s solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C10H12F3NO4 |
|---|---|
分子量 |
267.20 g/mol |
IUPAC名 |
(2S)-2-prop-1-ynylpyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11NO2.C2HF3O2/c1-2-4-8(7(10)11)5-3-6-9-8;3-2(4,5)1(6)7/h9H,3,5-6H2,1H3,(H,10,11);(H,6,7)/t8-;/m1./s1 |
InChIキー |
RFAFKWUHACYBEN-DDWIOCJRSA-N |
異性体SMILES |
CC#C[C@@]1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC#CC1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

